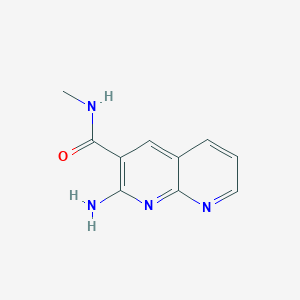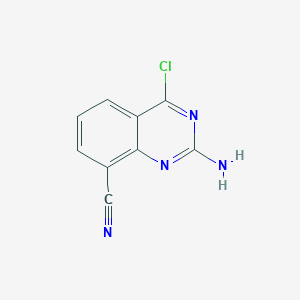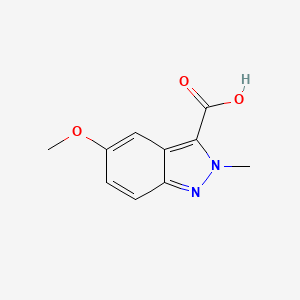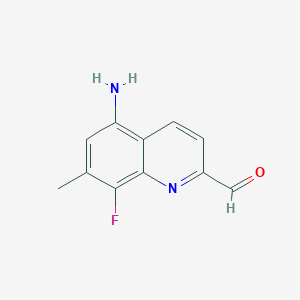
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H9FN2O. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde typically involves multi-step reactions. One common method includes the use of copper salt and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source in this reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
Types of Reactions
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid.
Reduction: 5-Amino-8-fluoro-7-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
科学的研究の応用
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a building block for the development of fluorescent probes and dyes.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets, including enzymes and receptors. As a quinoline derivative, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
類似化合物との比較
Similar Compounds
- 5-Aminoquinoline-2-carbaldehyde
- 8-Fluoroquinoline-2-carbaldehyde
- 7-Methylquinoline-2-carbaldehyde
Uniqueness
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is unique due to the presence of both amino and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
5-amino-8-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-4-9(13)8-3-2-7(5-15)14-11(8)10(6)12/h2-5H,13H2,1H3 |
InChIキー |
VIQOKBWISTYKRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=NC2=C1F)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


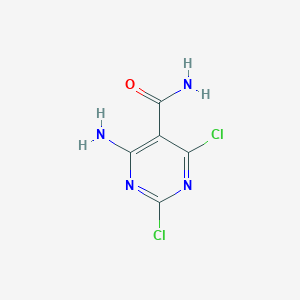
![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)
![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)
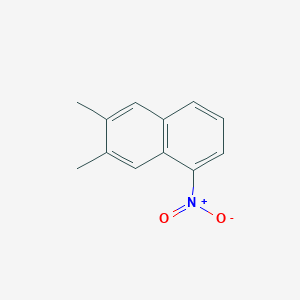


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)



